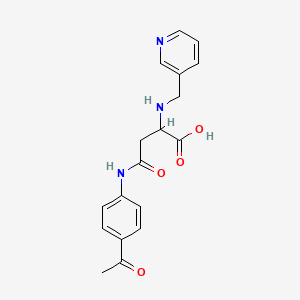
N-(4-acetylphenyl)-N~2~-(pyridin-3-ylmethyl)asparagine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-acetylanilino)-4-oxo-2-(pyridin-3-ylmethylazaniumyl)butanoate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of aromatic and aliphatic components, making it a versatile candidate for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-acetylanilino)-4-oxo-2-(pyridin-3-ylmethylazaniumyl)butanoate typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common synthetic routes include:
Amination: Introduction of the anilino group through nucleophilic substitution reactions.
Acylation: Addition of the acetyl group via Friedel-Crafts acylation.
Condensation: Formation of the butanoate backbone through aldol condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. Catalysts and solvents are often employed to optimize the reaction rates and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-acetylanilino)-4-oxo-2-(pyridin-3-ylmethylazaniumyl)butanoate undergoes various chemical reactions, including:
Oxidation: Conversion of the acetyl group to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction of the oxo group to hydroxyl groups using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-(4-acetylanilino)-4-oxo-2-(pyridin-3-ylmethylazaniumyl)butanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 4-(4-acetylanilino)-4-oxo-2-(pyridin-3-ylmethylazaniumyl)butanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-acetylaniline: Shares the acetyl and anilino groups but lacks the butanoate and pyridinyl components.
4-oxo-2-butanoic acid: Contains the oxo and butanoate groups but lacks the aromatic components.
Pyridine-3-carboxylic acid: Contains the pyridinyl group but lacks the anilino and butanoate components.
Uniqueness
4-(4-acetylanilino)-4-oxo-2-(pyridin-3-ylmethylazaniumyl)butanoate is unique due to its combination of aromatic and aliphatic components, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
1261351-48-7 |
|---|---|
Formule moléculaire |
C18H19N3O4 |
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
4-(4-acetylanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid |
InChI |
InChI=1S/C18H19N3O4/c1-12(22)14-4-6-15(7-5-14)21-17(23)9-16(18(24)25)20-11-13-3-2-8-19-10-13/h2-8,10,16,20H,9,11H2,1H3,(H,21,23)(H,24,25) |
Clé InChI |
FFZNJKUGYGQAPX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCC2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(E)-(3-methylthiophen-2-yl)methylidene]-4-(pyridin-2-yl)piperazin-1-amine](/img/structure/B14157807.png)
![(4Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14157812.png)
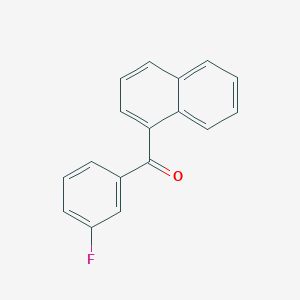
![4-amino-N-[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-1-methylpyrrole-2-carboxamide;hydrochloride](/img/structure/B14157834.png)
![7-(4-Methoxyphenyl)-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d][1,3]thiazole-6-carboxamide](/img/structure/B14157838.png)
![9,10-Dimethoxy-2-(3-methylanilino)-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one](/img/structure/B14157839.png)
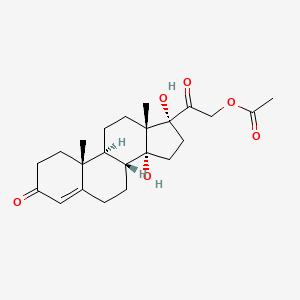
![3-(3,4-dimethoxyphenyl)-5-(2-fluorophenyl)-3aH-pyrrolo[3,4-d][1,2]oxazole-4,6(5H,6aH)-dione](/img/structure/B14157845.png)
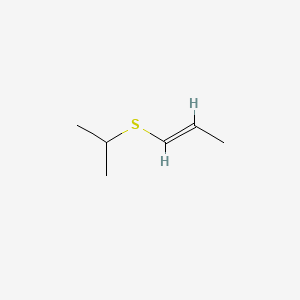
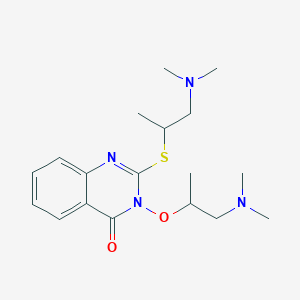
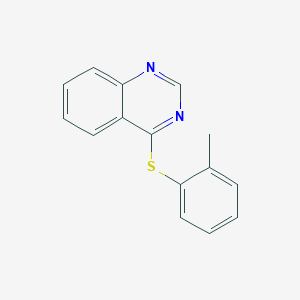
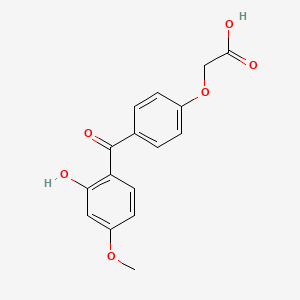
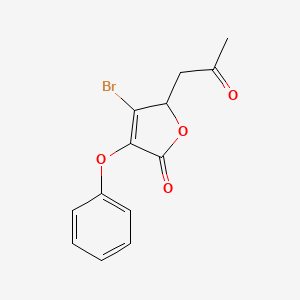
![2-methyl-N-(4-methylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14157865.png)
